molecular formula C21H23N3O2 B4638789 N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide

Cat. No.: B4638789
M. Wt: 349.4 g/mol
InChI Key: HWNAATJXUNMLAN-UHFFFAOYSA-N
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Description

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the isopropyl and methyl groups on the phenyl ring can be done using Friedel-Crafts alkylation.

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.

    Reduction: Reduction of the quinazolinone core could lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Amide Derivatives: Compounds like N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydroquinazolin-4-yl)acetamide.

Uniqueness

N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide is unique due to its specific substitution pattern and the combination of the quinazolinone core with the substituted phenyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)16-9-6-7-15(3)20(16)23-19(25)11-12-24-13-22-18-10-5-4-8-17(18)21(24)26/h4-10,13-14H,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNAATJXUNMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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